molecular formula C21H27N3O3S B11219020 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B11219020
M. Wt: 401.5 g/mol
InChI Key: PUPHHEHMXBTGSY-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylphenyl group, and a thieno[3,4-c]pyrazol moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core and subsequent functionalization. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

InChI

InChI=1S/C21H27N3O3S/c1-14-7-9-19(15(2)11-14)24-21(17-12-28(26,27)13-18(17)23-24)22-20(25)10-8-16-5-3-4-6-16/h7,9,11,16H,3-6,8,10,12-13H2,1-2H3,(H,22,25)

InChI Key

PUPHHEHMXBTGSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4CCCC4)C

Origin of Product

United States

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